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molecular formula C16H12Cl2N4O5 B3047413 4-(3-(2,5-Dichloro-4,6-dimethylpyridin-3-yl)-1,2,4-oxadiazol-5-yl)-2-methoxy-6-nitrophenol CAS No. 1391712-50-7

4-(3-(2,5-Dichloro-4,6-dimethylpyridin-3-yl)-1,2,4-oxadiazol-5-yl)-2-methoxy-6-nitrophenol

Cat. No. B3047413
M. Wt: 411.2
InChI Key: AGMWEOLWLPKJFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09126988B2

Procedure details

In a second vessel, (Z)-2,5-dichloro-N′-hydroxy-4,6-dimethylnicotinimidamide (201.2 g, 1.24 eq) is suspended in 1,4-dioxane (720 mL, 4.5 vol) and the suspension is cooled to 10° C. The residue of example 3e in 1,4-dioxane is added slowly maintaining the temperature below 20° C. A clear orange solution is formed. After complete addition, the reaction mixture is stirred at 20° C. for 1 hour. Pyridine (483.7 mL, 8 eq) is then charged and the reaction mixture is heated slowly to 115° C. The mixture is stirred at 115° C. for 6 hours. The solution is then cooled to 20° C. Dioxane/pyridine is distilled off.
Quantity
201.2 g
Type
reactant
Reaction Step One
Quantity
720 mL
Type
solvent
Reaction Step One
Name
residue
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
483.7 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:11]=[C:10]([CH3:12])[C:9]([Cl:13])=[C:8]([CH3:14])[C:3]=1/[C:4](=[N:6]/[OH:7])/[NH2:5].[OH:15][C:16]1[C:24]([O:25][CH3:26])=[CH:23][C:19]([C:20](Cl)=O)=[CH:18][C:17]=1[N+:27]([O-:29])=[O:28].N1C=CC=CC=1>O1CCOCC1>[Cl:1][C:2]1[C:3]([C:4]2[N:5]=[C:20]([C:19]3[CH:23]=[C:24]([O:25][CH3:26])[C:16]([OH:15])=[C:17]([N+:27]([O-:29])=[O:28])[CH:18]=3)[O:7][N:6]=2)=[C:8]([CH3:14])[C:9]([Cl:13])=[C:10]([CH3:12])[N:11]=1

Inputs

Step One
Name
Quantity
201.2 g
Type
reactant
Smiles
ClC1=C(/C(/N)=N/O)C(=C(C(=N1)C)Cl)C
Name
Quantity
720 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
residue
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=C(C=C(C(=O)Cl)C=C1OC)[N+](=O)[O-]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCOCC1
Step Three
Name
Quantity
483.7 mL
Type
reactant
Smiles
N1=CC=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
10 °C
Stirring
Type
CUSTOM
Details
the reaction mixture is stirred at 20° C. for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
maintaining the temperature below 20° C
CUSTOM
Type
CUSTOM
Details
A clear orange solution is formed
ADDITION
Type
ADDITION
Details
After complete addition
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture is heated slowly to 115° C
STIRRING
Type
STIRRING
Details
The mixture is stirred at 115° C. for 6 hours
Duration
6 h
TEMPERATURE
Type
TEMPERATURE
Details
The solution is then cooled to 20° C
DISTILLATION
Type
DISTILLATION
Details
Dioxane/pyridine is distilled off

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
ClC1=NC(=C(C(=C1C1=NOC(=N1)C=1C=C(C(=C(C1)[N+](=O)[O-])O)OC)C)Cl)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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